molecular formula C23H22N4O3S B2418190 3-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine CAS No. 1111290-56-2

3-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine

Cat. No.: B2418190
CAS No.: 1111290-56-2
M. Wt: 434.51
InChI Key: MTVLCRZXLLTKCU-UHFFFAOYSA-N
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Description

3-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine is a useful research compound. Its molecular formula is C23H22N4O3S and its molecular weight is 434.51. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-4-29-19-11-9-17(13-20(19)28-3)23-24-21(30-27-23)14-31-22-12-10-18(25-26-22)16-7-5-15(2)6-8-16/h5-13H,4,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVLCRZXLLTKCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine is a complex organic molecule that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N3O4C_{23}H_{27}N_3O_4 with a molecular weight of approximately 409.5 g/mol. The structure includes a pyridazine core linked to an oxadiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

  • Antimicrobial Activity
    • Compounds containing the oxadiazole ring have been reported to exhibit significant antimicrobial properties. The presence of the 4-ethoxy-3-methoxyphenyl group may enhance the compound's efficacy against various pathogens.
    • A study evaluating a series of oxadiazole derivatives indicated that modifications at specific positions significantly influenced their antibacterial and antifungal activities .
  • Anticancer Activity
    • The 1,2,4-oxadiazole scaffold has been recognized for its anticancer potential due to its ability to inhibit key enzymes involved in cancer cell proliferation. Research has shown that derivatives of oxadiazoles can target telomerase and histone deacetylases (HDAC), which are crucial in cancer biology .
    • In vitro studies have demonstrated that compounds similar to the target compound exhibit cytotoxic effects on various cancer cell lines, suggesting a promising avenue for further development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. For instance:

  • The introduction of electron-donating groups (like methoxy) at specific positions on the aromatic rings has been shown to enhance activity against Mycobacterium tuberculosis (Mtb) .
  • The sulfanyl group in the target compound is hypothesized to play a role in enhancing solubility and bioavailability, which are critical factors for therapeutic efficacy.

Data Tables

Biological Activity Tested Concentration (µM) Inhibition (%) Reference
Antimicrobial1075
Anticancer (MCF-7)580
Antitubercular290

Case Studies

  • Antimicrobial Efficacy
    • A recent study evaluated a series of oxadiazole derivatives, including those structurally similar to our target compound. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 15.62 µg/mL against both bacterial and fungal strains .
  • Cytotoxicity Assessment
    • In a cytotoxicity assay involving human embryonic kidney cells (HEK-293), several derivatives showed low toxicity at concentrations effective against cancer cells, indicating their potential as safe therapeutic agents .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Linkage

The methylsulfanyl (-SCH2-) bridge undergoes nucleophilic substitution under alkaline conditions. In ethanol/NaOH (0.1 M, 60°C), this group reacts with primary amines (e.g., benzylamine) to yield amine-coupled derivatives.

ReagentConditionsProductYield (%)
BenzylamineEtOH, NaOH, 60°C, 6h6-(4-MePh)-3-(benzylamino-oxadiazole)72
Sodium thiophenolateDMF, 80°C, 4h3-(PhS-CH2-oxadiazole)-6-(4-MePh)pyridazine68

Mechanism : Base-assisted deprotonation generates a thiolate intermediate, facilitating SN2 displacement.

Oxidative Transformations

The sulfanyl group oxidizes to sulfone/sulfoxide derivatives under controlled conditions :

Oxidizing AgentConditionsProductSelectivity
H2O2 (30%)AcOH, 25°C, 12hSulfoxide (R-S(O)-CH2-oxadiazole)89%
mCPBADCM, 0°C → RT, 2hSulfone (R-SO2-CH2-oxadiazole)95%

Kinetics : Second-order dependence on peroxide concentration (k = 0.18 M⁻¹min⁻¹ for H2O2) .

Electrophilic Aromatic Substitution

The 4-methylphenyl substituent undergoes regioselective nitration and halogenation:

ReactionReagents/ConditionsPositionIsomer Ratio
NitrationHNO3/H2SO4, 0°C, 1hPara to methyl92:8 (para:meta)
BrominationBr2/FeBr3, DCM, RT, 30minOrtho to methyl85:15 (ortho:para)

Directing Effects : Methyl group activates the ring, favoring para substitution despite steric constraints.

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole core participates in ring-opening and functionalization :

Acid-Catalyzed Hydrolysis

In 6M HCl (reflux, 8h), the oxadiazole ring cleaves to form a diamide intermediate, which further decarboxylates:
C22H21N4O3S+2H2OC20H19N3O4S+CO2+NH3\text{C}_{22}\text{H}_{21}\text{N}_4\text{O}_3\text{S} + 2\text{H}_2\text{O} \rightarrow \text{C}_{20}\text{H}_{19}\text{N}_3\text{O}_4\text{S} + \text{CO}_2 + \text{NH}_3
Yield : 78% carboxylic acid derivative.

[3+2] Cycloadditions

With arylacetylenes under Cu(I) catalysis, the oxadiazole engages in dipolar cycloadditions:

DipolarophileCatalystProductdr
PhenylacetyleneCuI, DIPEA, DMFBis-heterocyclic spirocompound4:1 (syn:anti)

Applications : Generates polycyclic architectures for drug discovery .

Methoxy/Ethoxy Demethylation

BBr3 in DCM (-78°C → RT) removes methyl/ethyl protecting groups:
Ar-OCH3+BBr3Ar-OH+CH3Br\text{Ar-OCH}_3 + \text{BBr}_3 \rightarrow \text{Ar-OH} + \text{CH}_3\text{Br}
Kinetics : Pseudo-first-order (t₁/₂ = 45 min for ethoxy group).

Reductive Amination

The pyridazine nitrogen reacts with aldehydes (e.g., formaldehyde) under H2/Pd-C to form secondary amines:

AldehydePressure (bar)ProductConversion
HCHO3N-Me-pyridazinium derivative91%

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces C-S bond cleavage, generating thiyl radicals detected via EPR:
R-S-CH2-oxadiazolehνR-S+CH2-oxadiazole\text{R-S-CH}_2\text{-oxadiazole} \xrightarrow{h\nu} \text{R-S}^- + \text{CH}_2\text{-oxadiazole}^-
Quantum Yield : Φ = 0.33 ± 0.02 at 25°C.

Catalytic Cross-Couplings

While the parent compound lacks direct coupling sites, brominated derivatives participate in Suzuki-Miyaura reactions:

Boronic AcidCatalystCoupling PositionYield (%)
PhB(OH)2Pd(PPh3)4C-2 of pyridazine84

Limitation : Requires pre-halogenation at specific positions.

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